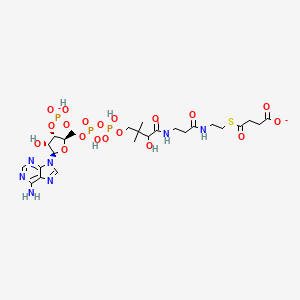
Succinyl coenzyme A sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Succinyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:
Metabolic Engineering: Employed in the biosynthesis of adipic acid in recombinant E.
Protein Modification: Utilized for the nonenzymatic succinylation of lysine residues in proteins.
Medical Research: Investigated for its role in metabolic, neurological, and hematological disorders caused by vitamin B12 deficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Succinyl-Coenzyme A (sodium salt) can be synthesized through the decarboxylation of α-ketoglutarate by the enzyme α-ketoglutarate dehydrogenase. This reaction involves the conversion of α-ketoglutarate to succinyl-CoA, which is then converted to its sodium salt form .
Industrial Production Methods
In industrial settings, succinyl-Coenzyme A (sodium salt) is typically produced using recombinant DNA technology. This involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. The microorganisms are engineered to express the enzymes required for the biosynthesis of succinyl-CoA, which is then purified and converted to its sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Succinyl-Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:
Hydrolysis: The hydrolytic release of coenzyme A by succinyl-CoA synthetase (succinate thiokinase) to form succinate.
Condensation: Combines with glycine to form δ-aminolevulinic acid (dALA) in the first step of porphyrin and heme synthesis.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of succinyl-CoA synthetase under physiological conditions.
Condensation: Requires the enzyme ALA synthase and occurs in the mitochondria.
Major Products
Succinate: Formed through the hydrolysis of succinyl-CoA.
δ-Aminolevulinic Acid (dALA): Formed through the condensation reaction with glycine.
Mécanisme D'action
Succinyl-Coenzyme A (sodium salt) exerts its effects primarily through its role in the citric acid cycle. It is formed by the decarboxylation of α-ketoglutarate and is subsequently converted to succinate by succinyl-CoA synthetase. This conversion is coupled with the generation of guanosine triphosphate (GTP) or ATP, which are essential for cellular energy metabolism . Additionally, succinyl-CoA is involved in the synthesis of heme, where it combines with glycine to form δ-aminolevulinic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Coenzyme A: Another key intermediate in the citric acid cycle, involved in the synthesis and oxidation of fatty acids.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Methylmalonyl-Coenzyme A: Involved in the metabolism of certain amino acids and odd-chain fatty acids.
Uniqueness
Succinyl-Coenzyme A (sodium salt) is unique in its dual role in both the citric acid cycle and heme synthesis. Its ability to participate in these critical metabolic pathways distinguishes it from other coenzyme A derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Succinyl coenzyme A sodium salt involves the condensation of succinic acid with coenzyme A followed by the addition of sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Succinic acid", "Coenzyme A", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Dissolve 10 g of succinic acid in 50 mL of deionized water.", "Step 2: Add 10 g of coenzyme A to the succinic acid solution and stir for 30 minutes.", "Step 3: Slowly add 10 g of sodium hydroxide to the mixture while stirring continuously.", "Step 4: Continue stirring for 2 hours at room temperature.", "Step 5: Adjust the pH of the mixture to 7.0 using hydrochloric acid.", "Step 6: Filter the mixture to remove any insoluble impurities.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from ethanol.", "Step 9: Dry the purified product under vacuum to obtain Succinyl coenzyme A sodium salt." ] } | |
Numéro CAS |
108347-97-3 |
Formule moléculaire |
C25H40N7NaO19P3S |
Poids moléculaire |
890.6 g/mol |
Nom IUPAC |
sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1 |
Clé InChI |
MZSOFLIDFHDGAA-YXKORUMSSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



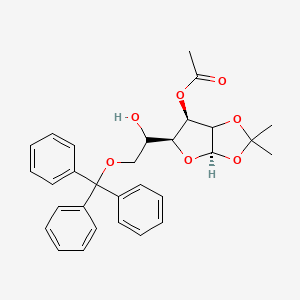

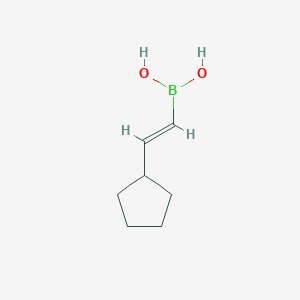
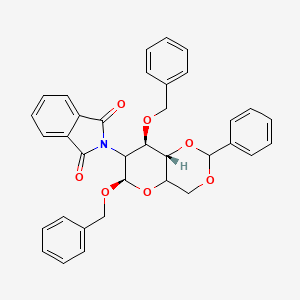
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
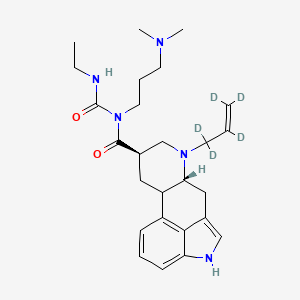
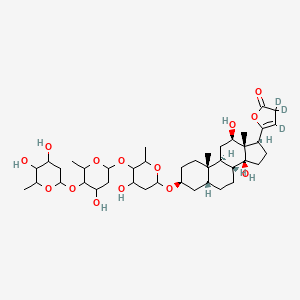
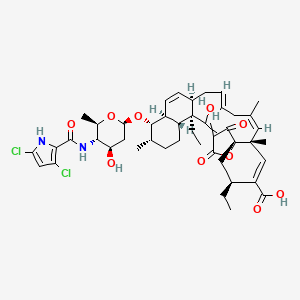
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
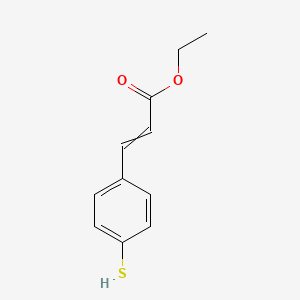
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)